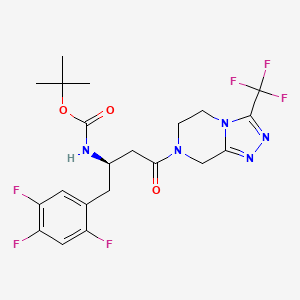

N-Boc-Sitagliptin

Übersicht

Beschreibung

N-Boc-Sitagliptin, also known as this compound, is a useful research compound. Its molecular formula is C21H23F6N5O3 and its molecular weight is 507.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese von Sitagliptinphosphat-Monohydrat

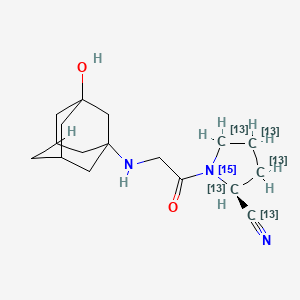

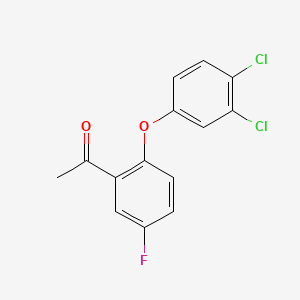

N-Boc-Sitagliptin wird in der praktischen Synthese von optisch reinem Sitagliptinphosphat-Monohydrat verwendet . Der Syntheseprozess beinhaltet ein chirales Hemiacetal als Schlüsselzwischenprodukt, ausgehend von (E)-4-(2,4,5-Trifluorphenyl)but-2-enal und N-boc-geschütztem Hydroxylamin . Das chirale Hemiacetalfragment wird durch eine Tandem-Aza-Michael/Hemiacetal-Reaktion aufgebaut, die von einem Organokatalysator katalysiert wird .

Behandlung von Typ-2-Diabetes mellitus

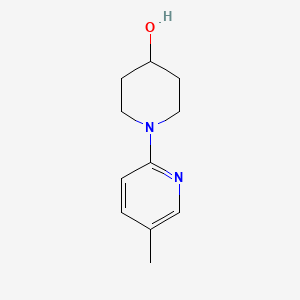

Sitagliptinphosphat-Monohydrat, synthetisiert unter Verwendung von this compound, ist eines der meistverkauften oral aktiven und sicheren Mittel zur Behandlung von Typ-2-Diabetes mellitus . Es ist der erste DPP-4-Inhibitor (Dipeptidylpeptidase 4), der 2006 von Merck auf den Markt gebracht wurde .

Kardiovaskuläre Ergebnisse bei Typ-2-Diabetes

Sitagliptin, synthetisiert unter Verwendung von this compound, wurde auf seine Auswirkungen auf kardiovaskuläre Ergebnisse bei Patienten mit Typ-2-Diabetes untersucht . Die Studie ergab, dass die zusätzliche Gabe von Sitagliptin zur Standardtherapie das Risiko schwerwiegender kardiovaskulärer Ereignisse nicht zu erhöhen schien .

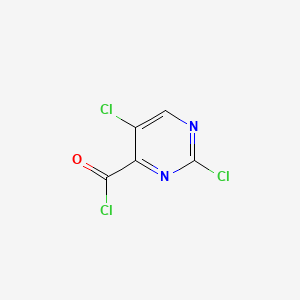

Kupplungsreaktion in der Synthese

This compound wird in der Kupplungsreaktion während der Synthese von ®- tert -butyl 4-oxo-4- (3- (trifluormethyl)-5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazin-7 (8H)-yl)-1- (2,4,5-tri-fluorophenyl) butan-2-ylcarbamate verwendet . Diese Verbindung wird mit einer Ausbeute von 91 % durch die Kupplungsreaktion zwischen Triazol und ®- N -Boc- β - (2,4,5-Trifluorbenzyl)- β -Aminosäure erhalten .

Antidiabetische Medikamentenforschung

Sitagliptin, synthetisiert unter Verwendung von this compound, wirkt als antidiabetisches Medikament<a aria-label="3: " data-citationid="ad904b3c-fcb2-7150-687e-238339a96c6a-30" h="ID=SERP,

Wirkmechanismus

Target of Action

N-Boc-Sitagliptin, like Sitagliptin, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

This compound acts by inhibiting the DPP-4 enzyme . This inhibition slows the inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . By inhibiting DPP-4, this compound allows these incretins to remain active for longer, leading to increased insulin secretion and decreased glucagon production . This results in better control of blood sugar levels .

Biochemical Pathways

This compound affects the long-term potentiation pathway by inhibiting Protein Kinase C-γ . This pathway is involved in various cellular processes, including cell survival, differentiation, and proliferation . By modulating this pathway, this compound can have a significant impact on cellular function and overall health .

Pharmacokinetics

Sitagliptin, a related compound, has a bioavailability of 87% . It is metabolized in the liver and excreted primarily through the kidneys . The half-life of Sitagliptin is between 8 to 14 hours . These properties may give an indication of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but specific studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is improved blood glucose control . By inhibiting DPP-4 and thereby increasing the activity of incretins, this compound leads to increased insulin secretion and decreased glucagon production . This results in lower blood glucose levels . Additionally, Sitagliptin has been shown to have anti-inflammatory effects and to reduce albuminuria .

Biochemische Analyse

Biochemical Properties

N-Boc-Sitagliptin plays a significant role in biochemical reactions, particularly in the context of type 2 diabetes mellitus. It interacts with the enzyme dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This interaction is crucial in the regulation of insulin secretion and glucose homeostasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin secretion and glucose metabolism . By inhibiting DPP-4, this compound enhances the body’s insulin response to glucose, thereby helping to regulate blood glucose levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the DPP-4 enzyme and inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .

Temporal Effects in Laboratory Settings

Sitagliptin, from which this compound is derived, has been shown to significantly decrease HbA1c levels after 1 month of treatment, with continued effectiveness observed at 3 months .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose homeostasis. By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .

Transport and Distribution

Given its role in glucose homeostasis, it is likely to be distributed in tissues involved in glucose metabolism .

Subcellular Localization

As a DPP-4 inhibitor, it is likely to interact with this enzyme at the cell surface, where DPP-4 is known to be localized .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXZBZEKGRQP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676589 | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-23-5 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-SITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2VCH5A4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/new.no-structure.jpg)

![9-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,7-tetraene](/img/structure/B585055.png)